Quinoclamine

Catalog No.
S540867
CAS No.
2797-51-5
M.F
C10H6ClNO2
M. Wt
207.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoclamine

CAS Number

2797-51-5

Product Name

Quinoclamine

IUPAC Name

2-amino-3-chloronaphthalene-1,4-dione

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

InChI

InChI=1S/C10H6ClNO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H,12H2

InChI Key

OBLNWSCLAYSJJR-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N

Solubility

Soluble in DMSO

Synonyms

NSC 3910; NSC-3910; NSC3910; NSC 642009; NSC-642009; NSC642009

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)N

Description

The exact mass of the compound Quinoclamine is 207.0087 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 642009. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. It belongs to the ontological category of 1,4-naphthoquinones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Environmental transformation -> Pesticides (parent, predecessor). However, this does not mean our product can be used or applied in the same or a similar way.

Pesticide in Agriculture

    Scientific Field: Agriculture, specifically in the area of pest control.

    Application Summary: Quinoclamine is used as a pesticide for controlling various pests.

    Methods of Application: Quinoclamine is typically applied directly to the crops or soil.

    Results/Outcomes: Quinoclamine has been found to be effective in controlling pests.

Control of Liverwort in Nursery Crops

Control of Liverwort in Greenhouse and Nursery Crops

Differential Response of Liverwort Tissue to Quinoclamine

Control of Liverwort in Greenhouse and Nursery Crops

Quinoclamine, chemically known as 2-amino-3-chloro-1,4-naphthoquinone, is an organic compound with the molecular formula C₁₀H₆ClNO₂. It appears as a colorless to yellowish fluid and has a characteristic aromatic odor. Quinoclamine is primarily recognized for its use in agricultural applications, particularly as an herbicide and algaecide. Its chemical structure includes a naphthoquinone moiety, which contributes to its biological activity and reactivity.

Typical of naphthoquinones. These include:

  • Reduction Reactions: Quinoclamine can be reduced to yield amino derivatives, which may exhibit different biological properties.
  • Nucleophilic Substitution: The chlorine atom in its structure can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Oxidation: Quinoclamine can be oxidized to form more reactive species, potentially increasing its efficacy as a pesticide.

The compound is stable under normal conditions but can decompose under extreme temperatures or in the presence of strong oxidizers .

Quinoclamine can be synthesized through several methods:

  • Chemical Synthesis: The most common method involves the chlorination of 1,4-naphthoquinone followed by amination. This process typically requires specific reagents and controlled conditions to ensure high yields.

    Example Reaction:
    text
    1,4-naphthoquinone + Chlorinating agent → 2-chloro-1,4-naphthoquinone2-chloro-1,4-naphthoquinone + Ammonia → Quinoclamine
  • Biological Synthesis: Some studies suggest that certain microorganisms can produce quinoclamine under specific conditions, though this method is less common in industrial applications.

Quinoclamine's primary applications include:

  • Agriculture: As an herbicide and algaecide, it is used to control unwanted aquatic vegetation and algae in water bodies.
  • Research: Due to its unique chemical properties, quinoclamine serves as a model compound for studying naphthoquinone derivatives and their biological activities.

Studies on quinoclamine have explored its interactions with various biological systems:

  • Toxicological Studies: Research indicates that quinoclamine may cause skin sensitization and eye irritation upon contact. Chronic exposure raises concerns regarding potential carcinogenic effects .
  • Ecotoxicology: Its impact on non-target organisms in aquatic environments has been assessed to determine environmental safety during agricultural applications.

Quinoclamine shares structural similarities with several other compounds in the naphthoquinone family. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
1,4-NaphthoquinoneC₁₀H₆O₂Parent compound; used in dye synthesis
2-Methyl-1,4-naphthoquinoneC₁₁H₈O₂Exhibits antifungal properties
2-Amino-3-chloro-1,4-naphthoquinoneC₁₀H₆ClNO₂Quinoclamine; notable for herbicidal activity
JugloneC₁₀H₆O₃Naturally occurring; used for its antibacterial properties

Quinoclamine's unique chlorinated amino structure distinguishes it from other naphthoquinones, enhancing its efficacy as a herbicide while posing specific health risks that require regulatory oversight .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

207.0087061 g/mol

Monoisotopic Mass

207.0087061 g/mol

Heavy Atom Count

14

LogP

2.12 (LogP)

Appearance

Solid powder

Melting Point

199.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JN6NK7K14F

GHS Hazard Statements

Aggregated GHS information provided by 201 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (80.6%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (96.02%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H361 (80.6%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H371 (77.11%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
H400 (96.02%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (80.1%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

4.50e-07 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2797-51-5

Wikipedia

Quinoclamine

Use Classification

Agrochemicals -> Pesticides
Algicides, Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Dates

Modify: 2023-08-15
1: Svingen T, Ramhøj L, Mandrup K, Christiansen S, Axelstad M, Vinggaard AM, Hass U. Effects on metabolic parameters in young rats born with low birth weight after exposure to a mixture of pesticides. Sci Rep. 2018 Jan 10;8(1):305. doi: 10.1038/s41598-017-18626-x. PubMed PMID: 29321614; PubMed Central PMCID: PMC5762645.
2: Hass U, Christiansen S, Axelstad M, Scholze M, Boberg J. Combined exposure to low doses of pesticides causes decreased birth weights in rats. Reprod Toxicol. 2017 Sep;72:97-105. doi: 10.1016/j.reprotox.2017.05.004. Epub 2017 May 17. PubMed PMID: 28526456.
3: Zhang HK, Lu H, Wang J, Zhou JT, Sui M. Cr(VI) reduction and Cr(III) immobilization by Acinetobacter sp. HK-1 with the assistance of a novel quinone/graphene oxide composite. Environ Sci Technol. 2014 Nov 4;48(21):12876-85. doi: 10.1021/es5039084. Epub 2014 Oct 23. PubMed PMID: 25296002.
4: Brandy Y, Brandy N, Akinboye E, Lewis M, Mouamba C, Mack S, Butcher RJ, Anderson AJ, Bakare O. Synthesis and characterization of novel unsymmetrical and symmetrical 3-halo- or 3-methoxy-substituted 2-dibenzoylamino-1,4-naphthoquinone derivatives. Molecules. 2013 Feb 4;18(2):1973-84. doi: 10.3390/molecules18021973. PubMed PMID: 23381023; PubMed Central PMCID: PMC3654863.
5: Nagai T, Ishihara S, Yokoyama A, Iwafune T. Effects of four rice paddy herbicides on algal cell viability and the relationship with population recovery. Environ Toxicol Chem. 2011 Aug;30(8):1898-905. doi: 10.1002/etc.582. Epub 2011 Jun 8. PubMed PMID: 21590715.
6: Cheng WY, Lien JC, Hsiang CY, Wu SL, Li CC, Lo HY, Chen JC, Chiang SY, Liang JA, Ho TY. Comprehensive evaluation of a novel nuclear factor-kappaB inhibitor, quinoclamine, by transcriptomic analysis. Br J Pharmacol. 2009 Jul;157(5):746-56. doi: 10.1111/j.1476-5381.2009.00223.x. Epub 2009 Apr 30. PubMed PMID: 19422389; PubMed Central PMCID: PMC2721260.
7: Aida M, Ikeda H, Itoh K, Usui K. Effects of five rice herbicides on the growth of two threatened aquatic ferns. Ecotoxicol Environ Saf. 2006 Mar;63(3):463-8. PubMed PMID: 16406589.
8: Bakare O, Ashendel CL, Peng H, Zalkow LH, Burgess EM. Synthesis and MEK1 inhibitory activities of imido-substituted 2-chloro-1,4-naphthoquinones. Bioorg Med Chem. 2003 Jul 17;11(14):3165-70. PubMed PMID: 12818679.
9: Kapadia GJ, Azuine MA, Balasubramanian V, Sridhar R. Aminonaphthoquinones--a novel class of compounds with potent antimalarial activity against Plasmodium falciparum. Pharmacol Res. 2001 Apr;43(4):363-7. PubMed PMID: 11352541.
10: Sikka HC, Saxena J, Zweig G. Alteration in cell permeability as a mechanism of action of certain quinone pesticides. Plant Physiol. 1973 Feb;51(2):363-7. PubMed PMID: 16658330; PubMed Central PMCID: PMC366265.
11: Zweig G, Carroll J, Tamas I, Sikka HC. Studies on Effects of Certain Quinones: II. Photosynthetic Incorporation of CO(2) by Chlorella. Plant Physiol. 1972 Mar;49(3):385-7. PubMed PMID: 16657966; PubMed Central PMCID: PMC365970.
12: Sikka HC, Shimabukuro RH, Zweig G. Studies on Effect of Certain Quinones: I. Electron Transport, Photophosphorylation, and CO(2) Fixation in Isolated Chloroplasts. Plant Physiol. 1972 Mar;49(3):381-4. PubMed PMID: 16657965; PubMed Central PMCID: PMC365969.

Explore Compound Types